2-Cyano-1-benzothiophene-3-sulfonyl chloride
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Overview
Description
2-Cyano-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H4ClNO2S2 and a molecular weight of 257.72 g/mol It is characterized by the presence of a cyano group, a benzothiophene ring, and a sulfonyl chloride group
Preparation Methods
The synthesis of 2-Cyano-1-benzothiophene-3-sulfonyl chloride typically involves the reaction of 2-cyano-1-benzothiophene with chlorosulfonic acid. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Cyano-1-benzothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-Cyano-1-benzothiophene-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-1-benzothiophene-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of receptors, thereby exerting its effects .
Comparison with Similar Compounds
2-Cyano-1-benzothiophene-3-sulfonyl chloride can be compared with other similar compounds, such as:
2-Cyano-1-benzothiophene-3-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which affects its reactivity and applications.
2-Cyano-1-benzothiophene-3-sulfonate: This compound has a sulfonate ester group, which also influences its chemical properties and uses.
1-Benzothiophene-3-sulfonyl chloride:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
2-cyano-1-benzothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO2S2/c10-15(12,13)9-6-3-1-2-4-7(6)14-8(9)5-11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXRYVUNIDNOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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